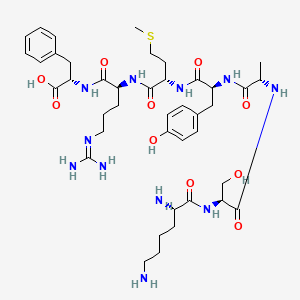

H-Lys-Ser-Ala-Tyr-Met-Arg-Phe-OH

Description

Significance of Peptides in Biological Systems and Biomedical Science

Peptides, which are short chains of amino acid residues linked by peptide bonds, are fundamental to a vast array of biological processes. mdpi.com These molecules act as signaling messengers, regulate physiological functions as hormones, and play crucial roles in the nervous system as neuropeptides. Their high specificity and potency, combined with a generally lower incidence of toxicity compared to small molecule drugs, have established them as a significant class of therapeutic agents in biomedical science. nih.gov The exploration of peptides continues to yield profound insights into cellular function and disease pathology, driving the development of novel diagnostics and targeted therapies.

Overview of Short Peptides and Their Diverse Functions

Short peptides, typically comprising between two and fifty amino acids, exhibit a remarkable diversity of function. youtube.com They can act as antimicrobial agents, enzyme inhibitors, and modulators of cell-cell communication. explorationpub.com For instance, some short peptides can traverse cell membranes, enabling them to reach intracellular targets that are inaccessible to larger protein-based drugs. explorationpub.com Their biological activity is dictated by their amino acid sequence and three-dimensional structure. The specific arrangement of amino acid side chains confers unique chemical properties that govern their interactions with biological targets. youtube.com

Contextualization of the Heptapeptide (B1575542) H-Lys-Ser-Ala-Tyr-Met-Arg-Phe-OH within Contemporary Peptide Research

The heptapeptide this compound is a novel sequence that, while not extensively documented in existing literature, presents a compelling subject for investigation within contemporary peptide research. Its composition of seven amino acids—Lysine (B10760008), Serine, Alanine (B10760859), Tyrosine, Methionine, Arginine, and Phenylalanine—suggests a molecule with a complex and multifaceted chemical character. The presence of both positively charged (Lysine, Arginine), polar (Serine, Tyrosine), and hydrophobic (Alanine, Methionine, Phenylalanine) residues within a short sequence indicates the potential for specific structural conformations and diverse molecular interactions. wikipedia.orgarizona.educreative-peptides.comwikipedia.orgarizona.eduarizona.edu The study of such a peptide aligns with the ongoing efforts in peptide science to explore novel sequences for potential therapeutic or biotechnological applications.

Research Objectives and Scope for Investigating the Heptapeptide this compound

Given the nascent state of research on this compound, the primary objectives for its investigation would be to characterize its fundamental physicochemical properties, elucidate its three-dimensional structure, and explore its potential biological activities. The scope of such research would initially involve its chemical synthesis, likely via solid-phase peptide synthesis (SPPS), a robust and widely used method for creating custom peptide sequences. bachem.compowdersystems.com Subsequent investigations would focus on in vitro assays to screen for activities such as receptor binding, enzyme inhibition, or antimicrobial effects. The unique combination of amino acids suggests that this peptide could be a candidate for applications where interactions with both polar and non-polar environments are crucial.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C49H73N13O10S |

| Molecular Weight | 1056.26 g/mol |

| Amino Acid Sequence | Lys-Ser-Ala-Tyr-Met-Arg-Phe |

| Charge at pH 7.4 | +2 (due to Lysine and Arginine) |

| Isoelectric Point (pI) | Estimated to be basic |

| Key Residue Properties | Contains basic (Lys, Arg), polar (Ser, Tyr), and hydrophobic (Ala, Met, Phe) amino acids |

Structure

2D Structure

Properties

CAS No. |

421546-21-6 |

|---|---|

Molecular Formula |

C41H63N11O10S |

Molecular Weight |

902.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C41H63N11O10S/c1-24(47-39(60)33(23-53)52-35(56)28(43)11-6-7-18-42)34(55)50-31(21-26-13-15-27(54)16-14-26)38(59)49-30(17-20-63-2)37(58)48-29(12-8-19-46-41(44)45)36(57)51-32(40(61)62)22-25-9-4-3-5-10-25/h3-5,9-10,13-16,24,28-33,53-54H,6-8,11-12,17-23,42-43H2,1-2H3,(H,47,60)(H,48,58)(H,49,59)(H,50,55)(H,51,57)(H,52,56)(H,61,62)(H4,44,45,46)/t24-,28-,29-,30-,31-,32-,33-/m0/s1 |

InChI Key |

COJJRSFSGDMHEM-JKRCYJHESA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Theoretical Frameworks Underlying Peptide Functionality

Principles of Peptide Structure and Conformational Dynamics of the Heptapeptide (B1575542) H-Lys-Ser-Ala-Tyr-Met-Arg-Phe-OH

The three-dimensional structure of a peptide is not static but exists as an ensemble of conformations in solution. The specific sequence of amino acids in this compound dictates its preferred shapes and flexibility, which are crucial for its biological role.

Ramachandran Plot Analysis and Preferred Conformational Spaces

A Ramachandran plot is a fundamental tool in structural biology used to visualize the energetically allowed and disallowed backbone dihedral angles, phi (φ) and psi (ψ), for each amino acid in a peptide. proteopedia.orgwikipedia.org These angles determine the conformation of the peptide backbone. The plot is divided into regions corresponding to common secondary structures like alpha-helices and beta-sheets. proteopedia.orgyoutube.com

For the heptapeptide this compound, each amino acid residue will have a specific set of preferred φ and ψ angles, influenced by the size and nature of its side chain. For instance, Alanine (B10760859) (Ala), with its small methyl side chain, has more conformational freedom than bulkier residues like Phenylalanine (Phe) or Tyrosine (Tyr). Glycine, the simplest amino acid, has the most conformational flexibility, while Proline is the most constrained. khanacademy.org The clustering of φ and ψ values for the residues of this heptapeptide within specific regions of the Ramachandran plot would indicate its propensity to adopt certain secondary structures. For example, a clustering around φ= -57° and ψ= -47° would suggest an alpha-helical tendency. proteopedia.org

Influence of Amino Acid Sequence on Secondary Structure Propensities

The primary sequence of amino acids is the primary determinant of a protein's secondary and tertiary structure. youtube.comuah.es The specific arrangement of Lysine (B10760008), Serine, Alanine, Tyrosine, Methionine, Arginine, and Phenylalanine in this compound will guide its folding into a particular three-dimensional shape.

Certain amino acids are known to favor specific secondary structures. For example, Alanine (Ala) and Leucine are considered strong helix-favoring residues. uah.es The heptapeptide sequence contains Alanine, which could contribute to a helical conformation. Conversely, the presence of large aromatic residues like Phenylalanine (Phe) and Tyrosine (Tyr) and the long, flexible side chains of Lysine (Lys) and Arginine (Arg) can influence turns or more extended structures. The interplay of these residues, including the polar Serine and the sulfur-containing Methionine, will ultimately define the most stable and functionally relevant conformation(s) of the peptide. Some heptapeptide sequences have even been identified as "chameleon sequences," meaning they can adopt different conformations depending on their environment. nih.gov

Role of Terminal Modifications in Peptide Stability and Bioactivity

These charged termini can be important for several reasons:

Stability: Unmodified termini can be susceptible to degradation by exopeptidases, enzymes that cleave amino acids from the ends of a peptide chain.

Ligand-Receptor Interaction Theories as Applied to Peptide Modulators

Peptides like this compound often exert their effects by binding to specific protein receptors on the surface of cells. researchgate.net Understanding the theoretical basis of these interactions is key to comprehending the peptide's mechanism of action.

Molecular Recognition and Determinants of Binding Specificity

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. The specificity of the interaction between this compound and its receptor is determined by the precise complementarity of their shapes and chemical properties.

The side chains of the amino acids in the heptapeptide play a crucial role in this recognition process. For example:

The positively charged side chains of Lysine (Lys) and Arginine (Arg) can form strong electrostatic interactions with negatively charged residues on the receptor. khanacademy.org

The aromatic rings of Phenylalanine (Phe) and Tyrosine (Tyr) can engage in hydrophobic and π-π stacking interactions within the receptor's binding pocket. khanacademy.org

The hydroxyl group of Serine (Ser) can act as a hydrogen bond donor or acceptor. khanacademy.org

The combination of these interactions dictates the binding affinity and ensures that the peptide binds preferentially to its intended target.

Conformational Selection Versus Induced Fit Mechanisms in Peptide-Target Interactions

Two primary models describe the dynamic process of a peptide binding to its receptor: conformational selection and induced fit. researchgate.netpnas.org

Conformational Selection: In this model, the unbound peptide exists in a dynamic equilibrium of different conformations. The receptor preferentially binds to a specific, pre-existing "active" conformation of the peptide, thereby shifting the equilibrium towards that bound state. pnas.orgnih.gov

Induced Fit: This model proposes that the initial binding of the peptide to the receptor is relatively weak. This initial interaction then induces a conformational change in both the peptide and the receptor, leading to a more stable, high-affinity complex. nih.govtaylorandfrancis.com

Enzymatic Reaction Mechanisms Involving Peptidic Substrates or Inhibitors

The heptapeptide this compound, by its nature as a sequence of amino acids linked by peptide bonds, is intrinsically linked to the world of enzymes, particularly proteases. Its potential biological function, whether as a substrate to be cleaved or as an inhibitor to block an enzymatic process, is governed by fundamental principles of enzyme kinetics and reaction mechanisms. The specific sequence, containing basic (Lys, Arg), aromatic (Tyr, Phe), and other functional residues, dictates its potential interactions within the active site of a target enzyme. Understanding these interactions requires a dive into the theoretical frameworks that explain how enzymes achieve their remarkable catalytic efficiency and how this can be harnessed or blocked.

Transition state theory provides a fundamental framework for understanding the kinetics of chemical reactions, including enzyme-catalyzed reactions like the hydrolysis of a peptide bond. nih.govyoutube.com This theory posits that for a reaction to proceed from reactants (an enzyme and a peptide substrate) to products (cleaved peptide fragments), the system must pass through a high-energy, unstable intermediate structure known as the transition state. byjus.com For the hydrolysis of a peptide bond, this transition state resembles a tetrahedral intermediate, formed when a nucleophile (often a water molecule activated by the enzyme) attacks the carbonyl carbon of the scissile peptide bond. nih.govacs.org

Enzymes function as powerful catalysts by lowering the Gibbs free energy of activation (ΔG‡), which is the energy barrier that must be overcome to reach the transition state. youtube.com They achieve this remarkable rate acceleration not by binding the substrate tightly, but by binding the transition state structure with much higher affinity than the substrate. nih.gov The active site of an enzyme is structurally and electronically complementary to the transition state, providing a network of interactions, such as hydrogen bonds and electrostatic interactions, that stabilize this fleeting arrangement. byjus.com

The rate of an enzyme-catalyzed reaction is directly proportional to the concentration of the enzyme-transition state complex. youtube.combyjus.com By stabilizing this complex, the enzyme increases its concentration at equilibrium, thereby accelerating the reaction by factors that can reach many orders of magnitude compared to the uncatalyzed reaction in solution. byjus.com For a peptide like this compound, an enzyme such as a protease would bind the peptide and contort a specific peptide bond (e.g., the bond following Arginine or Phenylalanine) into the high-energy transition state conformation, facilitating its cleavage.

The profound stability of the enzyme-transition state complex is the basis for the design of potent enzyme inhibitors known as transition-state analogues. These stable molecules mimic the geometry and electronic properties of the transition state and can bind to an enzyme with affinities far greater than the substrate itself.

| Parameter | Uncatalyzed Peptide Hydrolysis | Enzyme-Catalyzed Peptide Hydrolysis | Interaction with Transition-State Analogue |

| Activation Energy (ΔG‡) | High | Significantly Lowered | Not applicable (inhibitor, not a reaction) |

| Reaction Rate | Extremely Slow | Very Fast | Reaction is blocked |

| Binding Affinity (Kd) | Weak (for substrate) | Moderate (for substrate) | Very Tight / High Affinity (for inhibitor) |

| Key Principle | High energy barrier limits reaction. | Enzyme active site stabilizes the transition state. | Inhibitor mimics the transition state, binding tightly to the active site. |

This table provides a conceptual comparison of the energetics and interactions in uncatalyzed, enzyme-catalyzed, and inhibited reactions involving a peptidic substrate.

The design of enzyme inhibitors is a cornerstone of drug discovery, and many successful inhibitors are based on the principle of substrate mimicry. americanpeptidesociety.org An inhibitor that mimics the natural substrate can bind to the enzyme's active site, acting as a competitive inhibitor by preventing the actual substrate from binding. americanpeptidesociety.orgmdpi.com Peptides are excellent scaffolds for designing such inhibitors because they can replicate the specific amino acid sequences that enzymes have evolved to recognize. americanpeptidesociety.org

For a peptide such as this compound, its sequence contains recognition motifs for several classes of proteases. For example:

Trypsin-like proteases preferentially cleave peptide bonds C-terminal to basic amino acid residues like Arginine (Arg) and Lysine (Lys). unc.edu This peptide contains both, making the Arg-Phe bond a potential cleavage site.

Chymotrypsin-like proteases favor cleavage after large, hydrophobic, or aromatic residues such as Phenylalanine (Phe) and Tyrosine (Tyr). unc.eduexpasy.org The Tyr-Met and Phe-OH sites could be targeted by such enzymes.

Lon proteases , found in bacteria, have been shown to preferentially cleave after Phenylalanine residues. nih.gov

To transform a substrate peptide into an inhibitor, medicinal chemists employ several strategies based on mimicry. The goal is to create a molecule that the enzyme recognizes and binds but cannot process or release, effectively blocking the catalytic cycle. This often involves modifying the scissile peptide bond to make it resistant to hydrolysis while keeping the key recognition residues (the "pharmacophore") intact.

Common design strategies include:

Incorporating non-natural amino acids at or near the cleavage site to sterically hinder the catalytic machinery.

Modifying the peptide backbone to create a non-hydrolyzable bond, such as a reduced amide bond (psi[CH₂-NH]) or a statine-type insert.

Cyclizing or "stapling" the peptide to lock it into the bioactive conformation for binding, which can increase affinity and stability. mdpi.com

A designed inhibitor based on this compound targeting a trypsin-like protease might, for instance, retain the ...-Met-Arg-... sequence for recognition but feature a non-cleavable bond between the Arginine and Phenylalanine residues. This would allow it to occupy the active site and block the enzyme from cleaving its natural substrates. americanpeptidesociety.org The development of such specific inhibitors, including substrate-selective inhibitors that only block one of an enzyme's several functions, is a sophisticated approach in modern pharmacology. pnas.org

| Feature | Natural Peptide Substrate (e.g., H-...-Arg-Phe-...) | Designed Substrate Mimic Inhibitor |

| Binding Site Interaction | Binds to the enzyme's active site. | Binds to the enzyme's active site (competitive inhibition). americanpeptidesociety.org |

| Key Recognition Residues | Contains specific amino acids (e.g., Arg at P1) recognized by the enzyme. peakproteins.com | Retains key recognition residues to ensure high binding affinity. |

| Scissile Bond | Standard peptide bond (amide bond) that is hydrolyzed. | Modified, non-hydrolyzable bond (e.g., reduced amide, C-C bond). |

| Enzymatic Outcome | Substrate is cleaved into products. | Enzyme activity is blocked; no product is formed. |

| Example Modification | ...-Arg-CO-NH-Phe-... | ...-Arg-CH₂-NH-Phe-... |

This table illustrates the core principles of designing a peptide-based enzyme inhibitor by mimicking a natural substrate while rendering it resistant to catalysis.

Advanced Methodologies for the Characterization and Study of the Heptapeptide H Lys Ser Ala Tyr Met Arg Phe Oh

Spectroscopic Techniques for Structural Elucidation of the Peptide

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left and right-handed circularly polarized light, CD spectroscopy can reveal the presence of common secondary structural motifs such as α-helices, β-sheets, and random coils.

For the heptapeptide (B1575542) H-Lys-Ser-Ala-Tyr-Met-Arg-Phe-OH, the presence of two aromatic residues, Tyrosine (Tyr) and Phenylalanine (Phe), can influence the CD spectrum in the far-UV region (190-250 nm), which is typically used for secondary structure analysis. nih.govnih.gov Their aromatic side chains have electronic transitions that can overlap with the peptide bond transitions, potentially complicating the interpretation of the spectra. researchgate.net Careful analysis and deconvolution are therefore necessary.

Given its short length and the presence of charged and polar residues, this compound is likely to adopt a predominantly random coil or disordered conformation in aqueous solution. However, the presence of specific interacting partners or changes in the solvent environment (e.g., addition of trifluoroethanol) could induce a more ordered structure, such as a turn or a nascent helix. A typical CD spectrum for a disordered peptide would show a strong negative band near 198 nm.

Hypothetical CD Spectroscopy Data for this compound

| Wavelength (nm) | Mean Residue Ellipticity (deg·cm²·dmol⁻¹) |

| 195 | -15,000 |

| 200 | -8,000 |

| 210 | -2,000 |

| 222 | -500 |

| 230 | 200 |

| 240 | 100 |

| 250 | 50 |

This table presents hypothetical data illustrating a predominantly random coil structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure and Dynamic Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. nih.govresearchgate.net For a heptapeptide like this compound, a combination of one-dimensional and two-dimensional NMR experiments would be employed.

Key NMR experiments include:

COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within the same amino acid residue.

TOCSY (Total Correlation Spectroscopy): To connect all protons within a single amino acid's spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.

Due to the peptide's flexibility, it is likely to exist as an ensemble of conformations in solution rather than a single, rigid structure. researchgate.net The NMR data would reflect this, with averaged chemical shifts and potentially weak or ambiguous NOE signals. Analysis of chemical shift indices (CSI) and coupling constants (³J(HNα)) can provide insights into local conformational preferences. The presence of the aromatic rings of Tyr and Phe can cause significant chemical shift dispersion, which aids in resonance assignment. nih.gov

Mass Spectrometry (MS) for Sequence Verification and Potential Post-Translational Modifications

Mass spectrometry (MS) is a cornerstone technique for peptide analysis, providing highly accurate determination of molecular weight and sequence information. reichertspr.com For this compound, electrospray ionization (ESI) coupled with a high-resolution mass analyzer would be the method of choice.

The expected monoisotopic mass of the protonated peptide [M+H]⁺ can be calculated with high precision. Any deviation from this theoretical mass could indicate the presence of post-translational modifications (PTMs), such as oxidation of the Methionine residue.

Tandem mass spectrometry (MS/MS) is used for sequence verification. The peptide is fragmented in the mass spectrometer, typically via collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The presence of basic residues like Lysine (B10760008) and Arginine can influence the fragmentation pattern, often leading to dominant b- and y-type ions. nih.govnih.gov The fragmentation of the side chain of Arginine can also be observed. acs.org

Hypothetical Mass Spectrometry Data for this compound

| Parameter | Value |

| Theoretical Monoisotopic Mass [M] | 941.4654 u |

| Observed [M+H]⁺ (High-Resolution MS) | 942.4727 u |

| Major MS/MS Fragment Ions (y-series) | y1 (Phe), y2 (Arg-Phe), y3 (Met-Arg-Phe), y4 (Tyr-Met-Arg-Phe), y5 (Ala-Tyr-Met-Arg-Phe), y6 (Ser-Ala-Tyr-Met-Arg-Phe) |

| Major MS/MS Fragment Ions (b-series) | b1 (Lys), b2 (Lys-Ser), b3 (Lys-Ser-Ala), b4 (Lys-Ser-Ala-Tyr), b5 (Lys-Ser-Ala-Tyr-Met), b6 (Lys-Ser-Ala-Tyr-Met-Arg) |

Biophysical Approaches to Investigate Peptide Interactions

Understanding how a peptide interacts with other biomolecules is crucial to elucidating its biological function. Biophysical techniques can provide quantitative data on the kinetics, affinity, and thermodynamics of these interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. reichertspr.com In a typical SPR experiment, one interacting partner (the ligand) is immobilized on a sensor surface, and the other (the analyte) flows over the surface. The binding and dissociation are monitored as changes in the refractive index at the surface.

To study the interactions of this compound, the peptide could be immobilized on the sensor chip, and a potential binding partner (e.g., a protein) would be injected at various concentrations. The resulting sensorgrams would be analyzed to determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

Hypothetical SPR Data for the Interaction of this compound with a Target Protein

| Parameter | Value |

| Association Rate Constant (kₐ) | 1.5 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate Constant (kₑ) | 3.0 x 10⁻³ s⁻¹ |

| Equilibrium Dissociation Constant (Kₑ) | 20 µM |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding Events

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. researchgate.netnih.gov This allows for the determination of the key thermodynamic parameters of an interaction: the binding affinity (Kₐ), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry of binding (n). researchgate.net

In an ITC experiment, a solution of the peptide would be titrated into a solution containing its binding partner. The heat released or absorbed upon each injection is measured. The resulting data are fit to a binding model to extract the thermodynamic parameters. This provides a complete thermodynamic profile of the interaction, revealing the driving forces behind the binding event (i.e., whether it is enthalpy-driven or entropy-driven).

Hypothetical ITC Data for the Interaction of this compound with a Target Protein

| Thermodynamic Parameter | Value |

| Stoichiometry (n) | 1.05 |

| Association Constant (Kₐ) | 5.0 x 10⁴ M⁻¹ |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

| Entropy Change (ΔS) | -5.0 cal/mol·K |

| Gibbs Free Energy Change (ΔG) | -7.0 kcal/mol |

Fluorescence Spectroscopy for Probing Ligand-Target Interactions and Conformational Changes

Fluorescence spectroscopy is a powerful, non-invasive technique used to investigate the binding of peptides to their molecular targets and to monitor conformational changes. The intrinsic fluorescence of the heptapeptide this compound primarily arises from the tyrosine (Tyr) residue. khanacademy.org The phenolic side chain of tyrosine exhibits fluorescence that is sensitive to its local environment. Changes in the polarity of the solvent, the formation of hydrogen bonds, or the proximity of quenching groups can lead to shifts in the emission maximum and changes in fluorescence intensity. nih.gov

When the peptide binds to a target molecule, such as a receptor or enzyme, the environment of the tyrosine residue may be altered, leading to a detectable change in its fluorescence properties. For instance, if the tyrosine residue moves into a more hydrophobic binding pocket upon interaction, a blue shift (a shift to a shorter wavelength) in its emission spectrum is often observed, accompanied by an increase in fluorescence quantum yield.

Furthermore, fluorescence resonance energy transfer (FRET) can be employed to measure distances within the peptide or between the peptide and its binding partner. This requires the presence of a suitable donor-acceptor pair. The intrinsic tyrosine fluorescence can serve as a donor if the acceptor is appropriately chosen and located.

Table 1: Illustrative Fluorescence Data for this compound

| Condition | Excitation Wavelength (nm) | Emission Maximum (nm) | Relative Fluorescence Intensity |

| Peptide in aqueous buffer | 275 | 303 | 100 |

| Peptide with target protein | 275 | 298 | 150 |

| Peptide in denaturing solution | 275 | 305 | 90 |

This table presents hypothetical data to illustrate the expected changes in fluorescence upon ligand-target interaction.

Synthetic Methodologies for the Heptapeptide this compound and Its Analogs

The synthesis of peptides like this compound and its analogs is crucial for obtaining the quantities needed for research and for structure-activity relationship studies.

Solid-phase peptide synthesis (SPPS) is the most common method for producing peptides of this size. ias.ac.in The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. lsu.edu The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used approach. nih.gov

The synthesis would commence by attaching the C-terminal phenylalanine (Phe) to a suitable resin. Subsequently, the Fmoc protecting group on the α-amino group of phenylalanine is removed, and the next protected amino acid (arginine) is coupled. This cycle of deprotection and coupling is repeated for each amino acid in the sequence until the final lysine residue is added. The side chains of reactive amino acids like lysine, serine, tyrosine, and arginine are protected with acid-labile groups to prevent side reactions. youtube.com

While less common for longer peptides, solution-phase synthesis can be employed for the production of smaller peptide fragments or for the synthesis of the entire heptapeptide. youtube.comnih.gov This method involves coupling the amino acids in a stepwise manner in a suitable solvent. After each coupling step, the resulting dipeptide, tripeptide, and so on, is isolated and purified before the next amino acid is added. This approach can be more time-consuming and labor-intensive than SPPS but can be advantageous for large-scale synthesis. nih.gov Coupling reagents are necessary to facilitate the formation of the peptide bond and prevent side reactions. youtube.com

Following synthesis and cleavage from the resin (in the case of SPPS), the crude peptide is a mixture containing the desired product as well as truncated and deletion sequences. High-performance liquid chromatography (HPLC) is the gold standard for the purification of synthetic peptides. youtube.com

Reversed-phase HPLC (RP-HPLC) is typically used, where the crude peptide mixture is passed through a column containing a nonpolar stationary phase. A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the peptides. The more hydrophobic a peptide is, the longer it is retained on the column. This allows for the separation of the full-length heptapeptide from its more hydrophilic, shorter impurities. The purity of the collected fractions is then assessed by analytical HPLC and mass spectrometry.

In Vitro Assays for Functional Characterization

To understand the biological role of this compound, various in vitro assays are employed to determine its interaction with potential targets.

Receptor binding assays are used to measure the affinity of the heptapeptide for a specific receptor. These assays often use a radiolabeled or fluorescently labeled ligand known to bind to the receptor of interest. The heptapeptide is then introduced as a competitor.

In a typical ligand displacement study, the labeled ligand is incubated with the receptor in the presence of varying concentrations of the unlabeled heptapeptide. The ability of the heptapeptide to displace the labeled ligand from the receptor is measured. From this data, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined, which are measures of the peptide's binding affinity. A lower Ki or IC50 value indicates a higher affinity of the peptide for the receptor.

Table 2: Hypothetical Receptor Binding Data for this compound

| Competitor Peptide | IC50 (nM) | Ki (nM) |

| This compound | 50 | 25 |

| Control Peptide | >10000 | >5000 |

This table presents example data from a competitive binding assay, demonstrating the potential for high-affinity binding of the heptapeptide to a hypothetical receptor.

Enzyme Inhibition or Activation Assays

To determine if this compound can modulate the activity of specific enzymes, a variety of in vitro assays would be conducted. The selection of target enzymes would be guided by any predicted biological function of the peptide, which could be inferred from its amino acid composition. For instance, the presence of aromatic residues like Tyrosine and Phenylalanine, and basic residues like Lysine and Arginine, might suggest interactions with proteases or kinases. khanacademy.org

A typical enzyme inhibition or activation assay involves incubating the purified target enzyme with its specific substrate, which, when catalyzed, produces a detectable signal (e.g., colorimetric, fluorometric, or luminescent). The peptide would be added to this reaction mixture at varying concentrations. A decrease or increase in the signal compared to a control (without the peptide) would indicate inhibition or activation, respectively.

Key parameters determined from these assays include the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which represent the concentration of the peptide required to inhibit or activate the enzyme by 50%.

Table 1: Hypothetical Enzyme Inhibition/Activation Profile of this compound

| Target Enzyme | Assay Type | Measured Parameter | Hypothetical Result |

| Angiotensin-Converting Enzyme (ACE) | Fluorometric | IC50 | Data not available |

| Trypsin | Colorimetric | IC50 | Data not available |

| Protein Kinase A | Radiometric | EC50 | Data not available |

| Matrix Metalloproteinase-9 (MMP-9) | FRET-based | IC50 | Data not available |

Cell-Based Assays for Cellular Response (e.g., signaling pathway modulation, proliferation, migration, apoptosis in non-human cell lines)

To understand the effects of this compound on cellular functions, a suite of cell-based assays using non-human cell lines would be essential. These assays can reveal the peptide's potential to influence cell signaling, growth, movement, and survival.

Signaling Pathway Modulation: Western blotting is a standard technique used to assess changes in protein expression and phosphorylation states, which are key indicators of signaling pathway activation or inhibition. For example, researchers could investigate pathways like MAPK/ERK or PI3K/Akt by treating cells with the peptide and then measuring the phosphorylation levels of key proteins in these cascades.

Proliferation Assays: To determine if the peptide affects cell growth, assays such as the MTT, XTT, or BrdU incorporation assays would be employed. These methods measure metabolic activity or DNA synthesis, respectively, providing a quantitative measure of cell proliferation over time.

Migration Assays: The Boyden chamber assay (or transwell migration assay) and the scratch (or wound healing) assay are commonly used to assess the peptide's effect on cell motility. These assays are crucial for understanding potential roles in processes like tissue repair. nih.gov

Apoptosis Assays: To investigate if the peptide can induce programmed cell death, assays that detect markers of apoptosis would be used. These include TUNEL staining to detect DNA fragmentation, and flow cytometry using Annexin V/Propidium Iodide to distinguish between apoptotic and necrotic cells. google.com.pg

Table 2: Hypothetical Cellular Response Profile of this compound in Non-Human Cell Lines

| Cell Line (Non-Human) | Assay Type | Measured Effect | Hypothetical Finding |

| Murine Fibroblasts (NIH/3T3) | Proliferation (MTT Assay) | Change in cell viability | Data not available |

| Rat Cardiomyocytes (H9c2) | Apoptosis (TUNEL Assay) | Percentage of apoptotic cells | Data not available |

| Bovine Aortic Endothelial Cells | Migration (Scratch Assay) | Rate of wound closure | Data not available |

| Murine Macrophages (RAW 264.7) | Signaling (Western Blot for p-ERK) | Fold change in phosphorylation | Data not available |

In Vivo Studies Utilizing Model Organisms (excluding human trials)

Pharmacokinetic and Pharmacodynamic Investigations in Relevant Non-Human Models

Pharmacokinetic (PK) studies would track the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models such as rats or mice. researchgate.net This involves administering the peptide and then measuring its concentration in blood and various tissues over time. This data is used to determine key parameters like bioavailability, half-life, and clearance rate.

Pharmacodynamic (PD) studies would correlate the peptide's concentration with its biological effect. For example, if the peptide showed ACE inhibitory activity in vitro, a PD study in a hypertensive rat model might measure changes in blood pressure following peptide administration. nih.gov

Evaluation of Biological Effects and Systemic Responses in Animal Models

Based on in vitro findings, specific animal models would be chosen to evaluate the systemic effects of the peptide. For instance, if cell-based assays suggested a role in tissue repair, a wound healing model in mice could be employed to assess the rate and quality of wound closure after topical or systemic administration of the peptide. nih.gov Histological analysis of tissues would be performed to observe cellular changes and tissue morphology.

Considerations for Peptide Delivery and Metabolic Stability in Biological Systems

Peptides, in general, are susceptible to degradation by proteases in the body, which can limit their therapeutic potential. researchgate.net Therefore, investigating the metabolic stability of this compound is crucial. This can be initially assessed in vitro by incubating the peptide with plasma or liver microsomes and analyzing its degradation over time.

To enhance in vivo stability and delivery, various strategies could be explored. These include chemical modifications such as N- or C-terminal capping, incorporation of non-natural amino acids, or formulation with delivery systems like nanoparticles or liposomes. The choice of delivery system would depend on the target organ or tissue and the desired release profile.

Structure Activity Relationship Sar and Peptide Engineering of the Heptapeptide H Lys Ser Ala Tyr Met Arg Phe Oh

Design and Synthesis of Peptide Analogs for Comprehensive SAR Studies

A primary strategy in the initial exploration of a novel peptide's SAR is amino acid scanning, particularly alanine (B10760859) scanning. In this process, each amino acid residue of the parent peptide is systematically replaced with alanine. Alanine is chosen due to its non-interfering, small side chain, which allows for the evaluation of the original residue's contribution to the peptide's activity.

Further targeted substitutions can be made based on the initial scanning results. For instance, if the replacement of Lysine (B10760008) (Lys) at position 1 with Alanine results in a significant loss of activity, further substitutions at this position with other positively charged (e.g., Ornithine) or structurally similar amino acids would be explored. Similarly, the aromaticity of Tyrosine (Tyr) at position 4 and Phenylalanine (Phe) at position 7 could be investigated by substitution with other aromatic (e.g., Tryptophan) or non-aromatic (e.g., Cyclohexylalanine) residues.

Table 1: Illustrative Alanine Scanning Mutagenesis Data for H-Lys-Ser-Ala-Tyr-Met-Arg-Phe-OH

| Position | Original Residue | Substituted Analog | Hypothetical Relative Activity (%) | Implication |

| 1 | Lys | Ala -Ser-Ala-Tyr-Met-Arg-Phe-OH | 15 | Positive charge at position 1 is likely crucial for activity. |

| 2 | Ser | Lys-Ala -Ala-Tyr-Met-Arg-Phe-OH | 85 | The hydroxyl group of Serine may not be essential for activity. |

| 3 | Ala | Lys-Ser-Gly -Tyr-Met-Arg-Phe-OH | 95 | The small side chain at position 3 is tolerated. |

| 4 | Tyr | Lys-Ser-Ala-Ala -Met-Arg-Phe-OH | 5 | The aromatic and phenolic nature of Tyrosine is critical. |

| 5 | Met | Lys-Ser-Ala-Tyr-Ala -Arg-Phe-OH | 50 | The sulfur-containing side chain of Methionine contributes to activity. |

| 6 | Arg | Lys-Ser-Ala-Tyr-Met-Ala -Phe-OH | 10 | The guanidinium (B1211019) group of Arginine is likely a key interaction point. |

| 7 | Phe | Lys-Ser-Ala-Tyr-Met-Arg-Ala -OH | 20 | The aromatic ring of Phenylalanine is important for activity. |

Note: The data in this table is hypothetical and serves to illustrate the principles of alanine scanning.

Peptides in a biological environment are often flexible and can adopt multiple conformations. To enhance activity and selectivity, it is often desirable to lock the peptide into its bioactive conformation. This can be achieved through various backbone modifications.

One common approach is the introduction of cyclic structures. For this compound, this could involve forming a lactam bridge between the side chain of Lysine at position 1 and a C-terminal carboxyl group, or between other suitable side chains. Another strategy is the incorporation of non-natural amino acids or the use of peptide bond mimetics, such as reduced amide bonds, to introduce conformational rigidity.

The N-terminus (H-Lys-) and C-terminus (-Phe-OH) of the peptide are susceptible to degradation by exopeptidases and can also play a role in receptor interaction. Derivatization of these termini can both enhance stability and modulate activity.

N-terminal modifications could include acetylation or the addition of fatty acid chains (lipidation) to potentially enhance cell permeability. C-terminal modifications often involve amidation (e.g., -Phe-NH2), which can increase stability and, in some cases, mimic the C-terminus of a larger protein from which the peptide might be derived.

Elucidation of Key Residues and Motifs Critical for Activity and Selectivity

The data gathered from the synthesis and biological evaluation of the various analogs allow for the identification of key residues and structural motifs that are essential for the peptide's activity and its selectivity for a particular biological target.

Based on the illustrative data, the positively charged residues Lysine at position 1 and Arginine at position 6, along with the aromatic residue Tyrosine at position 4, appear to be critical for the hypothetical activity of this compound. The guanidinium group of Arginine and the phenolic hydroxyl group of Tyrosine are likely involved in crucial hydrogen bonding or electrostatic interactions with a biological receptor. The C-terminal Phenylalanine also appears to contribute significantly, suggesting a hydrophobic binding pocket may be involved.

Strategies for Enhancing Peptide Stability and Bioavailability in Pre-Clinical, Non-Human Models

A major challenge in the development of peptide-based therapeutics is their generally poor stability and bioavailability. Several strategies can be employed to address these limitations in pre-clinical, non-human models.

Enzymatic Degradation Resistance: To protect against peptidases, D-amino acids can be substituted for the naturally occurring L-amino acids at strategic positions. For example, if a particular residue is identified as a primary cleavage site, its D-enantiomer could be introduced.

Incorporation of Non-Natural Amino Acids: The introduction of amino acids with modified side chains or backbones can sterically hinder the approach of proteases.

Pegylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its hydrodynamic radius, which can protect it from enzymatic degradation and renal clearance, thereby extending its half-life in circulation.

Formulation Strategies: The co-administration of the peptide with penetration enhancers or its encapsulation in nanocarriers like liposomes or polymeric nanoparticles can improve its absorption and bioavailability.

By systematically applying these peptide engineering strategies, the therapeutic potential of a novel peptide like this compound can be thoroughly evaluated and optimized.

Potential Biological Roles and Mechanisms of Action for the Heptapeptide H Lys Ser Ala Tyr Met Arg Phe Oh Hypothetical Exploration

Modulatory Effects on Specific Enzyme Systems

Peptides are well-established modulators of enzyme function, capable of either inhibiting or activating catalytic processes. nih.gov The specific sequence of H-Lys-Ser-Ala-Tyr-Met-Arg-Phe-OH suggests several plausible interactions with enzyme systems. Peptidases, which are enzymes that cleave peptide bonds, could potentially be modulated by this heptapeptide (B1575542). nih.gov For instance, it might act as a competitive inhibitor for a peptidase that recognizes a similar amino acid motif, thereby preventing the breakdown of other endogenous peptides. nih.gov

The presence of specific amino acids offers further clues. For example, Tyrosine (Tyr) is a key residue for phosphorylation by tyrosine kinases, a critical step in many signaling pathways. khanacademy.org The heptapeptide could hypothetically act as a substrate mimic, competing with natural protein substrates and thus modulating kinase activity. Furthermore, the basic residues Lysine (B10760008) (Lys) and Arginine (Arg) could facilitate electrostatic interactions with acidic pockets in an enzyme's active or allosteric site, leading to conformational changes that alter its catalytic efficiency. khanacademy.org Some peptides derived from food sources, such as rice and soy, are known to inhibit matrix metalloproteinases. mdpi.com

| Hypothetical Enzyme Interaction | Potential Mechanism | Key Amino Acid(s) |

| Peptidase Inhibition | Competitive binding to the active site, preventing substrate cleavage. | Arg, Phe |

| Kinase Modulation | Acting as a pseudosubstrate, competing for the active site. | Tyr, Ser |

| Allosteric Regulation | Binding to a site other than the active site to induce a conformational change. | Lys, Arg |

Interaction with Membrane Receptors or Ion Channels

The interaction between peptides and biological membranes is fundamental to many cellular processes, including hormone-receptor interactions. nih.govnih.gov Many peptide hormones and growth factors initiate their effects by binding to cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). nih.govamericanpeptidesociety.org The heptapeptide this compound possesses features that could facilitate such interactions. The aromatic residues Phenylalanine (Phe) and Tyrosine (Tyr) can participate in hydrophobic and π-π stacking interactions with receptor binding pockets. khanacademy.org

The positively charged Lysine and Arginine residues could form salt bridges with negatively charged residues on the extracellular domains of a receptor, contributing to binding affinity and specificity. khanacademy.org The interaction of peptides with membrane receptors can trigger conformational changes that activate intracellular signaling cascades. americanpeptidesociety.org For example, binding to a GPCR could initiate the exchange of GDP for GTP in the associated G-protein, leading to the modulation of second messenger systems. youtube.com

| Potential Receptor/Channel Target | Hypothesized Interaction Type | Possible Outcome |

| G-Protein Coupled Receptor (GPCR) | Ligand binding to the extracellular domain. | Activation or inhibition of downstream signaling. |

| Receptor Tyrosine Kinase (RTK) | Dimerization and autophosphorylation upon peptide binding. | Modulation of cellular growth and differentiation pathways. |

| Ligand-gated Ion Channel | Binding to a regulatory site on the channel protein. | Alteration of ion flow across the cell membrane. |

Intracellular Signaling Pathway Modulation

Upon binding to a cell surface receptor, a peptide can trigger a cascade of intracellular signaling events. nih.gov These pathways are crucial for translating extracellular signals into cellular responses. nih.gov If this compound were to activate a receptor, it could lead to the modulation of various signaling pathways. For instance, activation of a GPCR could lead to changes in intracellular cyclic AMP (cAMP) levels or the release of calcium ions from intracellular stores. americanpeptidesociety.org

These second messengers, in turn, activate protein kinases such as Protein Kinase A (PKA) or Protein Kinase C (PKC), which then phosphorylate a variety of downstream targets, altering their activity. americanpeptidesociety.org Alternatively, if the heptapeptide interacts with a receptor tyrosine kinase, it could trigger the Ras-MAPK pathway or the PI3K-Akt pathway, which are central to cell proliferation, survival, and metabolism. americanpeptidesociety.org The presence of Serine and Tyrosine residues also raises the possibility that the peptide itself, or a fragment thereof, could be internalized and directly participate in intracellular signaling events following enzymatic cleavage. khanacademy.org

| Signaling Pathway | Potential Point of Modulation | Hypothetical Cellular Response |

| cAMP Pathway | Activation/inhibition of adenylyl cyclase by a G-protein. | Altered gene expression, metabolic changes. |

| Phosphoinositide Pathway | Activation of phospholipase C by a G-protein. | Release of intracellular calcium, activation of PKC. |

| MAPK/ERK Pathway | Activation through a receptor tyrosine kinase. | Changes in cell proliferation and differentiation. |

| PI3K/Akt Pathway | Activation downstream of a receptor tyrosine kinase. | Promotion of cell survival and growth. |

Participation in Protein-Protein Interaction Networks

Protein-protein interactions (PPIs) are fundamental to most biological processes and are often mediated by short peptide motifs. wikipedia.orgyoutube.com The sequence of this compound could potentially mimic a natural binding motif, thereby disrupting or modulating a specific PPI. nih.gov For example, many signaling proteins contain domains that recognize and bind to short, linear peptide sequences on their interaction partners.

The heptapeptide could act as a competitive inhibitor, binding to a protein's peptide-binding domain and preventing it from interacting with its natural partner. This could have significant downstream effects on the signaling network. The combination of charged, polar, and aromatic amino acids in this peptide provides a diverse set of chemical functionalities that could support specific and high-affinity binding to a protein surface. The use of peptide arrays is a common method for identifying such interaction sites. youtube.com

| Protein Domain Type | Potential Binding Motif in Heptapeptide | Possible Consequence of Interaction |

| SH3 Domain | Proline-rich regions (not present, but Arg could mimic) | Disruption of signaling complexes in pathways like cell growth. |

| PDZ Domain | C-terminal motif (e.g., -X-Ser/Thr-X-Val-OH) | Interference with protein scaffolding and receptor localization. |

| Kinase Catalytic Domain | Substrate-mimicking sequence | Inhibition of phosphorylation cascades. |

Potential Application as a Molecular Probe or Component in Biosensing Platforms

Peptides are increasingly utilized as molecular probes for imaging and as recognition elements in biosensors due to their high specificity and ease of synthesis. nih.govnih.gov The heptapeptide this compound could be functionalized with reporter molecules, such as fluorophores or radioisotopes, to serve as a molecular probe for its putative target. nih.govacs.org If it binds with high affinity and selectivity to a particular receptor or enzyme, such a probe could be used to visualize the location and expression level of its target in cells and tissues. rsc.orgsnmjournals.org

In the context of biosensing, the heptapeptide could be immobilized on a transducer surface, such as a gold electrode or a quartz crystal microbalance. mdpi.comdtic.mil Its specific interaction with a target analyte would then generate a detectable signal, allowing for the quantification of the analyte. mdpi.comnih.gov The stability and selectivity of peptides make them attractive alternatives to antibodies in biosensor development. nih.govirma-international.org

| Application | Required Modification/Setup | Principle of Detection |

| Molecular Imaging Probe | Conjugation with a fluorescent dye or radionuclide. | Detection of the probe's signal to visualize target localization. |

| Electrochemical Biosensor | Immobilization on an electrode surface. | Change in electrical properties upon target binding. |

| Quartz Crystal Microbalance (QCM) Biosensor | Coating onto a quartz crystal. | Change in resonance frequency due to mass change upon target binding. |

Computational and in Silico Approaches in Studying the Heptapeptide H Lys Ser Ala Tyr Met Arg Phe Oh

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. pnas.orgnih.gov For a flexible molecule like the heptapeptide (B1575542) H-Lys-Ser-Ala-Tyr-Met-Arg-Phe-OH, MD simulations can reveal its conformational landscape—the collection of three-dimensional shapes it can adopt. plos.orgworldscientific.com These simulations track the interactions between the peptide's atoms and the surrounding solvent, typically water, to model its dynamic behavior. pnas.org

Table 1: Illustrative Conformational Cluster Analysis from a Hypothetical MD Simulation of this compound

| Cluster | Representative Structure | Population (%) | Average RMSD (Å) | Key Intramolecular Interactions |

| 1 | Extended | 45 | 2.5 | Minimal, high solvent exposure |

| 2 | Bent/Turn | 30 | 1.8 | Hydrogen bond between Ser and Arg |

| 3 | Globular | 15 | 1.2 | Hydrophobic collapse of Met and Phe |

| 4 | Other | 10 | >3.0 | Various transient structures |

Molecular Docking for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In the context of this compound, docking can be used to predict how this peptide might bind to a specific biological target, such as a receptor or enzyme. tandfonline.comnih.gov This method is instrumental in screening large libraries of compounds and in the rational design of new drugs. mdpi.com

The process involves placing the peptide in the binding site of the target protein and evaluating the energetic favorability of different poses. nih.gov The scoring functions used in docking estimate the binding affinity, with lower scores typically indicating a more stable interaction. mdpi.com For this heptapeptide, key interactions could include salt bridges formed by the positively charged Lys and Arg residues with negatively charged residues on the target, hydrogen bonds involving Ser and Tyr, and hydrophobic interactions from Ala, Met, and Phe. nih.govnih.gov

Table 2: Example Molecular Docking Results for this compound with a Hypothetical Target

| Pose | Binding Affinity (kcal/mol) | Key Interacting Peptide Residues | Predicted Interaction Types |

| 1 | -9.8 | Arg, Tyr, Phe | Salt bridge, Pi-stacking |

| 2 | -9.5 | Lys, Ser | Salt bridge, Hydrogen bond |

| 3 | -8.7 | Met, Ala | Hydrophobic interactions |

| 4 | -8.2 | Phe, Lys | Cation-pi, Salt bridge |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity. nih.govrsc.orgacs.org These models are widely used in drug discovery to predict the activity of new compounds before they are synthesized and tested. researchgate.net For this compound, a QSAR study would involve creating a set of similar peptides with variations in their amino acid sequence and measuring their biological activity. nih.gov

Numerical descriptors representing the physicochemical properties of the peptides, such as hydrophobicity, electronic properties, and size, are then calculated. nih.gov Statistical methods are used to build a model that correlates these descriptors with the observed activity. nih.gov This model can then be used to predict the activity of other, untested peptides.

Table 3: Hypothetical QSAR Model for a Series of Analogs of this compound

| Descriptor | Coefficient | Importance | Description |

| Hydrophobicity Index | 0.45 | High | Overall hydrophobicity of the peptide |

| Molecular Weight | -0.21 | Medium | Size of the peptide |

| Net Charge | 0.62 | High | Total charge at physiological pH |

| Aromatic Ring Count | 0.33 | Medium | Number of aromatic residues |

Peptide Design and Optimization Using Computational Algorithms

Computational algorithms can be employed to design and optimize peptides with improved properties, such as enhanced binding affinity, stability, or specificity. units.itnih.govnih.gov Starting with a known peptide like this compound, these algorithms can systematically explore modifications to its sequence. nih.gov

One common approach is in silico alanine (B10760859) scanning, where each amino acid is computationally replaced with alanine to identify residues that are critical for activity. Other strategies involve substituting amino acids with non-natural variants or modifying the peptide backbone to improve its properties. mdpi.com These computational predictions help to prioritize which new peptides should be synthesized and tested in the lab, saving time and resources. units.it

Table 4: Illustrative Results of an In Silico Alanine Scan of this compound

| Original Residue | Mutation | Predicted Change in Binding Affinity (ΔΔG, kcal/mol) | Implication |

| Lys | Ala | +3.5 | Critical for binding |

| Ser | Ala | +0.8 | Contributes to binding |

| Ala | - | - | Reference |

| Tyr | Ala | +2.1 | Important for binding |

| Met | Ala | +0.2 | Minor contribution |

| Arg | Ala | +4.2 | Critical for binding |

| Phe | Ala | +1.5 | Contributes to binding |

De Novo Peptide Design for Tailored Functional Properties

De novo peptide design involves creating entirely new peptide sequences with desired functional properties from scratch, without relying on a pre-existing template. nih.govacs.orgresearchgate.net Computational algorithms for de novo design can explore the vast sequence space of possible peptides to identify candidates that are predicted to fold into a specific structure or bind to a particular target. nih.govnih.gov

These methods can be either sequence-based, using machine learning models trained on known peptide sequences, or structure-based, where the design process is guided by the three-dimensional structure of the target. nih.govfrontiersin.org For instance, an algorithm could be tasked to design a heptapeptide that binds to a specific receptor, potentially resulting in a sequence like this compound if its properties match the design criteria. The use of advanced techniques like generative adversarial networks (GANs) is also becoming more common in this field. nih.gov

Table 5: Comparison of a Hypothetical De Novo Designed Peptide with this compound

| Property | This compound | De Novo Designed Peptide |

| Sequence | K-S-A-Y-M-R-F | R-W-G-Y-L-K-F |

| Predicted Binding Affinity | -9.8 kcal/mol | -11.2 kcal/mol |

| Predicted Solubility | High | Moderate |

| Predicted Stability | Moderate | High |

Analytical and Bioanalytical Considerations for the Heptapeptide H Lys Ser Ala Tyr Met Arg Phe Oh

Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., Liquid Chromatography-Mass Spectrometry/Mass Spectrometry, LC-MS/MS)

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as a cornerstone for the analysis of synthetic peptides like H-Lys-Ser-Ala-Tyr-Met-Arg-Phe-OH. This powerful technique allows for both the separation of the target peptide from impurities and its confident identification and quantification based on its mass-to-charge ratio and fragmentation pattern.

The successful LC-MS/MS analysis of this heptapeptide (B1575542) hinges on several critical parameters, including sample preparation, column selection, and mobile phase composition. Sample preparation for synthetic peptides typically involves dissolution in a suitable solvent, often compatible with the initial mobile phase conditions to ensure good peak shape. For quantitative accuracy, especially at low concentrations, it is crucial to use sample vials and containers designed to minimize non-specific binding of the peptide. waters.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode for peptides. The choice of the stationary phase is critical for achieving optimal resolution. For a heptapeptide of this nature, C8 or C18 columns with wide pores (e.g., 300 Å) are generally suitable. ymc.co.jpnih.gov The wider pores accommodate the peptide structure, while the alkyl chains provide the necessary hydrophobic interaction for retention.

The mobile phase composition, particularly the acidic additive, plays a significant role in the chromatographic performance and mass spectrometric detection. Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape by masking residual silanol (B1196071) groups on the silica-based stationary phase and forming ion pairs with the basic residues (Lysine and Arginine) of the peptide. lcms.czchromatographyonline.com However, TFA is known to cause ion suppression in the mass spectrometer's source. lcms.cz Formic acid is a volatile alternative that is more compatible with MS detection, although it may sometimes lead to broader peaks compared to TFA. lcms.czchromatographyonline.com A typical LC-MS/MS method would employ a gradient elution, starting with a high aqueous mobile phase composition and gradually increasing the organic solvent (usually acetonitrile) concentration to elute the peptide.

In the mass spectrometer, the peptide will typically be detected as a multiply charged ion in positive electrospray ionization (ESI) mode, given the presence of two basic amino acids (Lysine and Arginine). For quantitative analysis using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions are monitored. This involves selecting the protonated molecular ion of the peptide as the precursor ion and then fragmenting it in the collision cell to generate specific product ions (b- and y-ions) that are characteristic of the peptide's sequence. youtube.com

Table 1: Representative LC-MS/MS Parameters for the Analysis of a Basic Heptapeptide

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Liquid Chromatography | ||

| Column | C18 or C8, 300 Å pore size, < 5 µm particle size | Provides good retention and resolution for peptides. Wide pores are suitable for larger molecules. ymc.co.jpnih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Volatile and MS-compatible, provides protons for ionization. lcms.czchromatographyonline.com |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | Elutes the peptide from the reversed-phase column. |

| Gradient | 5-95% B over 15-30 minutes | Separates the target peptide from synthesis-related impurities. |

| Flow Rate | 0.2-0.5 mL/min | Standard analytical flow rate. |

| Column Temperature | 30-40 °C | Improves peak shape and reproducibility. ymc.co.jp |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Basic residues (Lys, Arg) readily accept protons. chromatographyonline.com |

| Precursor Ion (Q1) | [M+2H]2+ | The presence of two basic amino acids makes the doubly charged ion abundant. |

| Product Ions (Q3) | Specific b- and y-ions | Characteristic fragments of the peptide sequence for high selectivity. youtube.com |

| Collision Energy | Optimized for specific transitions | Ensures efficient fragmentation of the precursor ion. |

Electrophoretic Techniques for Peptide Separation and Characterization

Electrophoretic techniques offer an orthogonal separation mechanism to chromatography, making them valuable for assessing the purity of synthetic peptides from a different perspective. Capillary Zone Electrophoresis (CZE) is a high-resolution technique well-suited for the analysis of charged molecules like this compound. capes.gov.br In CZE, separation is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio.

For basic peptides, CZE is typically performed in acidic buffers (pH < 3). bio-rad.com At this low pH, the peptide will possess a net positive charge due to the protonation of the N-terminus and the side chains of Lysine (B10760008) and Arginine, while the carboxyl groups are protonated and neutral. This leads to migration towards the cathode. The use of low pH buffers also minimizes the interaction of the basic peptide with the negatively charged silanol groups of the fused silica (B1680970) capillary wall, thereby reducing peak tailing and improving separation efficiency.

The composition of the running buffer is a critical parameter. Phosphate buffers are commonly used due to their good buffering capacity at low pH. bio-rad.com To address potential issues with the hydrophobicity of the peptide, organic modifiers such as acetonitrile or methanol (B129727) can be added to the running buffer. nih.gov These modifiers can improve solubility and reduce interactions with the capillary wall, leading to sharper peaks.

Detection in CZE is most commonly performed by UV absorbance at a low wavelength (e.g., 200-214 nm) where the peptide bond absorbs light. For enhanced sensitivity, especially for low-concentration samples, CZE can be coupled to a mass spectrometer (CE-MS).

Table 2: Representative Capillary Zone Electrophoresis Conditions for a Basic Peptide

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Capillary | Fused Silica (uncoated) | Standard capillary for CZE. |

| Buffer | 50-100 mM Phosphate Buffer, pH 2.5 | Low pH ensures positive charge on the peptide and minimizes wall interactions. bio-rad.com |

| Organic Modifier | 10-30% Acetonitrile (optional) | Improves solubility and peak shape for hydrophobic peptides. nih.gov |

| Voltage | 10-20 kV | Driving force for the separation. bio-rad.com |

| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. bio-rad.com |

| Injection | Hydrodynamic or Electrokinetic | Introduces a small plug of the sample into the capillary. |

| Detection | UV Absorbance at 200 nm or 214 nm | Detection of the peptide bond. bio-rad.com |

Immunochemical Assays for Detection and Localization (e.g., ELISA, Western Blot, if specific antibodies are developed)

Immunochemical assays, such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western Blot, are powerful tools for the highly specific detection and quantification of biomolecules. However, the development of such assays for a small synthetic peptide like this compound presents a unique challenge. Small molecules, including short peptides (often referred to as haptens), are generally not immunogenic on their own, meaning they cannot elicit a significant immune response to produce antibodies. gbiosciences.comlifetein.com

To overcome this, the heptapeptide must be covalently conjugated to a larger carrier protein. gbiosciences.comlifetein.com This conjugation creates a hapten-carrier complex that is large enough to be recognized by the immune system, leading to the production of antibodies. Some of these antibodies will be specific to the heptapeptide hapten.

The choice of carrier protein and the conjugation chemistry are critical for the successful generation of peptide-specific antibodies. Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA). jpt.comcreative-biolabs.com KLH is often preferred for its high immunogenicity. jpt.comcreative-biolabs.com

The conjugation strategy depends on the available functional groups on the peptide. For this compound, the primary amino groups of the N-terminus and the Lysine side chain, as well as the carboxyl group of the C-terminus, can be targeted for conjugation. A common approach is to use cross-linking reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple the peptide's carboxyl group to the amino groups of the carrier protein. gbiosciences.com Alternatively, a cysteine residue can be added to the peptide during synthesis to allow for specific conjugation to the carrier protein via a maleimide (B117702) linker. jpt.com

Once specific antibodies are generated, they can be used to develop an ELISA. In a typical competitive ELISA format for a small molecule, a known amount of the peptide-carrier conjugate is coated onto the wells of a microtiter plate. The sample containing the free heptapeptide is then incubated in the wells along with a limited amount of the specific antibody. The free peptide in the sample competes with the coated peptide for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, and the signal is inversely proportional to the concentration of the free peptide in the sample.

Table 3: Common Carrier Proteins for Hapten Conjugation

| Carrier Protein | Molecular Weight (kDa) | Key Features |

|---|---|---|

| Keyhole Limpet Hemocyanin (KLH) | 4,500 - 13,000 | Highly immunogenic, commonly used for antibody production. jpt.comcreative-biolabs.com |

| Bovine Serum Albumin (BSA) | ~67 | Well-characterized, soluble, and readily available. jpt.comcreative-biolabs.com |

| Ovalbumin (OVA) | ~45 | Often used as a non-related carrier for screening assays to ensure peptide specificity. jpt.com |

Future Perspectives and Research Challenges for the Heptapeptide H Lys Ser Ala Tyr Met Arg Phe Oh

Integration of Multi-Omics Data for a Comprehensive Biological Understanding

To unlock the therapeutic potential of H-Lys-Ser-Ala-Tyr-Met-Arg-Phe-OH, a comprehensive understanding of its biological interactions is paramount. Multi-omics approaches, which involve the analysis of large datasets from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to elucidate the peptide's mechanism of action and its effects on cellular systems. nih.gov By integrating these data layers, researchers can build a holistic picture of the peptide's biological signature.

In the context of this compound, a multi-omics study could reveal how the peptide influences gene expression (transcriptomics), protein levels and post-translational modifications (proteomics), and metabolic pathways (metabolomics). frontiersin.org For instance, treating a specific cell line (e.g., a cancer cell line or an immune cell) with the peptide and subsequently analyzing the multi-omics data could identify the signaling pathways it modulates. nih.gov This could reveal, for example, that the peptide alters pathways related to inflammation, cell proliferation, or apoptosis. Such an approach moves beyond a single target hypothesis and provides an unbiased, system-wide view of the peptide's activity, potentially uncovering novel mechanisms and therapeutic applications. nih.govfrontiersin.org

Table 1: Hypothetical Multi-Omics Investigation of this compound

| Omics Layer | Technique | Potential Research Question | Hypothetical Finding |

| Transcriptomics | RNA-Sequencing (scRNA-seq) | How does the peptide alter gene expression in target cells? frontiersin.org | Upregulation of genes involved in apoptosis and downregulation of pro-survival genes in a cancer cell line. |

| Proteomics | Mass Spectrometry (MS) | Which proteins and signaling pathways are directly or indirectly affected by the peptide? | Increased phosphorylation of proteins in the MAPK signaling pathway. |

| Metabolomics | NMR Spectroscopy, Mass Spectrometry | Does the peptide influence cellular metabolism? | A shift from glycolytic pathways to oxidative phosphorylation. |

| Integration | Computational Biology | What is the integrated biological signature of the peptide's activity? | The peptide induces apoptosis in cancer cells by modulating MAPK signaling and altering cellular energy metabolism. |

Development of Advanced Delivery Systems for In Vivo Applications in Non-Human Studies

A significant hurdle for peptide therapeutics is their generally poor pharmacokinetic profile, characterized by low stability and rapid clearance. frontiersin.orgtandfonline.com For this compound to be effective in in vivo non-human studies, advanced delivery systems are crucial. These systems are designed to protect the peptide from enzymatic degradation, improve its bioavailability, and ensure it reaches the target site. nih.govnih.gov

Several innovative delivery technologies are being explored for peptides. nih.gov Nanoparticle-based systems, such as liposomes or polymeric nanoparticles (e.g., PLGA), can encapsulate the peptide, shielding it from proteases and controlling its release. nih.govresearchgate.net Hydrogels can serve as injectable depots for sustained, localized delivery of the peptide. For specific applications, microneedle arrays could offer a painless method for transdermal delivery. The choice of delivery system will depend on the intended therapeutic application and the target tissue. For instance, if the peptide is intended to treat a localized tumor, an injectable hydrogel might be most appropriate. mdpi.com

Table 2: Comparison of Potential Delivery Systems for this compound

| Delivery System | Description | Potential Advantages | Considerations for Non-Human Studies |

| Lipid Nanoparticles (LNPs) | Spherical vesicles composed of a lipid bilayer that can encapsulate the peptide. nih.gov | Biocompatible; can be functionalized for targeted delivery. | Stability during storage; potential for immune response to LNP components. nih.gov |

| Polymeric Micelles | Self-assembling core-shell nanostructures formed from amphiphilic block copolymers. | High drug-loading capacity; controlled release kinetics. | Biocompatibility of the polymer; long-term degradation products. |

| Injectable Hydrogels | 3D networks of crosslinked polymers that can be injected as a liquid and form a gel in situ. | Sustained, localized release; can be biodegradable. mdpi.com | Biocompatibility; injection site reactions; matching degradation rate to therapeutic need. |

| Microneedle Arrays | A patch containing microscopic needles that painlessly penetrate the outer layer of the skin for transdermal delivery. irvingweekly.com | Minimally invasive; avoids first-pass metabolism. | Skin irritation; ensuring sufficient peptide loading and delivery efficiency. |

Exploration of Novel Therapeutic Avenues in Pre-Clinical Research

The amino acid sequence of this compound provides clues to its potential therapeutic applications, which can be systematically explored in pre-clinical research. The presence of basic residues (Lys, Arg) often correlates with antimicrobial or cell-penetrating properties. nih.gov The tyrosine residue is a potential site for phosphorylation, suggesting the peptide could interfere with kinase signaling pathways, which are often dysregulated in cancer. nih.gov Therefore, promising therapeutic avenues to investigate include oncology, infectious diseases, and inflammatory conditions. irvingweekly.comdntb.gov.ua

Pre-clinical research would involve a tiered approach, starting with in vitro assays to confirm the peptide's activity against specific targets, such as cancer cell lines or bacterial strains. i3tk.org For example, its efficacy could be tested against a panel of multidrug-resistant bacteria. mdpi.com Subsequently, promising leads would be advanced into animal models of disease to evaluate in vivo efficacy. Given the success of other peptides in oncology, one could investigate if this heptapeptide (B1575542) inhibits tumor growth or angiogenesis in a mouse model of cancer. irvingweekly.commdpi.com

Table 3: Potential Pre-Clinical Therapeutic Avenues for this compound

| Therapeutic Area | Hypothesized Mechanism of Action | Potential Pre-Clinical Model | Key Endpoints |

| Oncology | Inhibition of protein-protein interactions in a key oncogenic pathway; modulation of kinase activity. mdpi.com | Xenograft mouse model of human cancer. | Tumor growth inhibition; reduction in metastasis; analysis of target engagement in tumor tissue. |

| Infectious Disease | Disruption of bacterial cell membranes (Antimicrobial Peptide - AMP). mdpi.com | Mouse model of bacterial sepsis. | Increased survival rates; reduction in bacterial load in blood and organs. |

| Neurological Disorders | Ability to cross the blood-brain barrier and modulate neuro-inflammatory pathways. irvingweekly.com | Transgenic mouse model of Alzheimer's disease. | Reduction in amyloid plaque formation; improvement in cognitive function tests. |

| Metabolic Disorders | Mimicking or modulating the activity of natural metabolic hormones. i3tk.org | Diet-induced obesity mouse model. | Improved glucose tolerance; reduction in body weight; changes in serum lipid profiles. |

Addressing General Challenges in Peptide Discovery and Development

The path from a promising peptide sequence to a therapeutic product is fraught with challenges that would apply to this compound. rsc.orgfrontiersin.org These challenges span the entire development process, from synthesis and purification to ensuring adequate stability and bioavailability. tandfonline.com